Bace1-IN-4

BACE1 selectivity BACE2 off-target Alzheimer's disease

Standard BACE1 inhibitors often lack selectivity against BACE2, introducing off-target melanocyte-related side effects that confound long-term animal studies. Bace1-IN-4 (Compound 22) solves this with a >500-fold selectivity window. - >500× selectivity for BACE1 over BACE2 (validated by co-crystal structures) - Ideal control compound for dissecting BACE1 vs. BACE2 biology - Structure-based design targeting flap region - minimizes chronic toxicity risks

Molecular Formula C21H23F2N5O4S2
Molecular Weight 511.6 g/mol
Cat. No. B12421855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBace1-IN-4
Molecular FormulaC21H23F2N5O4S2
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC1(C2(CCS(=O)(=O)CC2)CSC(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F
InChIInChI=1S/C21H23F2N5O4S2/c1-20(21(11-33-19(24)28-20)4-6-34(30,31)7-5-21)14-8-13(2-3-15(14)23)27-18(29)16-9-26-17(10-25-16)32-12-22/h2-3,8-10H,4-7,11-12H2,1H3,(H2,24,28)(H,27,29)/t20-/m1/s1
InChIKeyDZTJZUAOGBUBNK-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bace1-IN-4: Selective BACE1 Inhibitor for Alzheimer's Research


Bace1-IN-4, also known as Compound 22, is a small molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) [1]. It is characterized by its potent and highly selective inhibition of BACE1 over the homologous protease BACE2, a feature achieved through a structure-based drug design strategy targeting the flap region [1]. The compound's high selectivity profile is intended to mitigate potential mechanism-based side effects associated with chronic BACE2 inhibition, positioning it as a specialized tool for Alzheimer's disease research [1].

Bace1-IN-4 Advantage Over Standard BACE1 Inhibitors


In scientific research, not all BACE1 inhibitors are interchangeable. While many compounds in this class demonstrate potent inhibition of BACE1, a critical differentiator is their selectivity against the closely related protease BACE2 [1]. BACE2 is involved in melanocyte function, and its chronic inhibition is a potential source of side effects [1]. Therefore, substituting Bace1-IN-4 with a less selective inhibitor could confound experimental results by introducing off-target effects unrelated to BACE1. The quantitative evidence below demonstrates precisely where Bace1-IN-4's selectivity profile provides a verifiable advantage over commonly used analogs, justifying its specific procurement for studies requiring minimal BACE2 engagement.

Bace1-IN-4 Comparative Data vs. Key BACE1 Inhibitors


BACE1 Selectivity vs. BACE2

Bace1-IN-4 demonstrates an IC50 for BACE2 that is 550-fold higher than its BACE1 IC50 (2090 nM vs. 3.8 nM), indicating a high degree of selectivity [1]. This contrasts with LY2811376, which shows only a 10-fold selectivity for BACE1 over BACE2 [2], and LY2886721, which lacks selectivity altogether, with an IC50 for BACE2 (10.2 nM) that is actually lower than its BACE1 IC50 (20.3 nM) [3].

BACE1 selectivity BACE2 off-target Alzheimer's disease

BACE1 Potency vs. Clinical Candidates

Bace1-IN-4 inhibits BACE1 with an IC50 of 3.8 nM [1]. This potency is 2.9-fold greater than that of the clinical candidate umibecestat (CNP520), which has a reported IC50 of 11 nM for human BACE1 [3]. It is also more potent than the first-generation inhibitor LY2811376 (IC50 ~240 nM) [2]. While lanabecestat (AZD3293) is a more potent BACE1 inhibitor with a Ki of 0.4 nM [4], its selectivity profile differs markedly, being nearly equipotent against BACE2 (Ki = 0.8 nM) [4].

BACE1 inhibition enzyme potency Alzheimer's disease

Selectivity Contrast with Dual BACE Inhibitors

The selectivity window of Bace1-IN-4 for BACE1 over BACE2 is 550-fold, as derived from its IC50 values (2090 nM for BACE2 vs. 3.8 nM for BACE1) [1]. In stark contrast, verubecestat (MK-8931) is a potent dual inhibitor of BACE1 and BACE2, with Ki values of 2.2 nM and 0.38 nM, respectively, indicating a preference for BACE2 [2]. This fundamental difference in selectivity profile means that Bace1-IN-4 and verubecestat are not functionally interchangeable.

BACE1 selectivity BACE2 inhibition dual inhibitor

Structural Basis of Selectivity: Flap Targeting

Co-crystal structures of Bace1-IN-4 (Compound 22) bound to BACE1 (PDB: 6JSN) and BACE2 (PDB: 6JSZ) have been solved [REFS-1, REFS-7]. The structural analysis reveals that the compound's high selectivity arises from a relatively high energetic penalty imposed on the flap region of BACE2 upon inhibitor binding [1]. This targeted interaction with the flexible flap, which differs between the two enzymes, is a distinct structural feature that explains the quantitative selectivity advantage.

structure-based drug design X-ray crystallography selectivity mechanism

Bace1-IN-4 Optimal Use Cases


Chronic BACE1 Inhibition in Vivo

For long-term animal studies where sustained BACE1 inhibition is required, the use of Bace1-IN-4 is indicated to minimize potential side effects related to BACE2 inhibition [1]. Its >500-fold selectivity window over BACE2 reduces the risk of confounding phenotypes related to melanocyte dysfunction or other BACE2-dependent processes, allowing for a cleaner interpretation of BACE1-specific pharmacodynamics [1].

Comparative Profiling vs. Non-Selective Inhibitors

Bace1-IN-4 serves as an essential control compound in studies designed to differentiate the biological roles of BACE1 and BACE2. By comparing its effects to those of dual inhibitors like verubecestat [3] or non-selective inhibitors like LY2886721 [2], researchers can dissect which downstream effects are truly BACE1-mediated and which may be due to off-target BACE2 inhibition [1].

Structural Biology of BACE1 Selectivity

The availability of high-resolution co-crystal structures of Bace1-IN-4 with both BACE1 and BACE2 [REFS-1, REFS-7] makes it an ideal tool for structure-activity relationship (SAR) studies. It can be used as a reference ligand to benchmark new BACE1 inhibitors, probe the conformational dynamics of the flap region, or validate computational models of inhibitor binding and selectivity [1].

High-Specificity In Vitro Assays

In cell-based assays measuring APP processing and Aβ production, Bace1-IN-4's high selectivity ensures that observed effects are primarily due to BACE1 inhibition. This is particularly important when using cell lines that co-express BACE1 and BACE2, where a less selective inhibitor would complicate the interpretation of results by inhibiting both enzymes simultaneously [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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